REACTION_CXSMILES
|
[N+:1]([O-])(O)=O.S(=O)(=O)(O)O.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1>>[CH2:10]1[C:18]2[C:13](=[C:14]([NH2:1])[CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC=CC=C12
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
TEMPERATURE
|
Details
|
further cooling with ice
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 30 min at 0-5° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 25° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with 200 ml diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with 200 ml saturated sodium hydrogen carbonate solution and once with 150 ml
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic phase is dried with MgSO4
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved in 250 ml of methanol
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane:ethyl acetate (75:25)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |